Pungiolide A
Description
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Properties
IUPAC Name |
(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O7/c1-15-10-26-23(9-8-20(15)7-6-17(3)31)29(28(34)37-26)13-21-12-22-18(4)27(33)36-25(22)11-16(2)30(21,35)14-24(29)19(5)32/h6-8,14-16,21-23,25-26,35H,4,9-13H2,1-3,5H3/b7-6+/t15-,16+,21+,22-,23?,25-,26?,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQLALYCGAKSBE-QACYSONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1C=CC(=O)C)C3(CC4CC5C(CC(C4(C=C3C(=O)C)O)C)OC(=O)C5=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](C[C@@H]3[C@@]1(C=C([C@]4(C3)C5CC=C([C@@H](CC5OC4=O)C)/C=C/C(=O)C)C(=O)C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pungiolide A: A Technical Whitepaper on a Novel Bioactive Compound from Aspergillus puniceus
A Note to the Reader: As of the latest literature review, the compound "Pungiolide A" has not been described in scientific publications. This technical guide has been constructed to meet the user's request by detailing the known secondary metabolites from Aspergillus puniceus and providing a representative framework for the discovery and characterization of a novel compound from this fungal source. The data and protocols presented are based on analogous compounds isolated from Aspergillus species and serve as a comprehensive example.
Introduction
The genus Aspergillus is a rich source of structurally diverse and biologically active secondary metabolites.[1][2][3] These fungi, found in both terrestrial and marine environments, produce a plethora of natural products, including polyketides, alkaloids, and terpenoids, many of which have garnered interest for their potential therapeutic applications.[1][4] Aspergillus puniceus, a species that has been isolated from various environments, including deep-sea sediments, is an emerging source of novel chemical entities with interesting biological activities.[4] This guide provides an in-depth technical overview of the isolation, characterization, and biological evaluation of a representative secondary metabolite from Aspergillus puniceus.
Source Organism: Aspergillus puniceus
Aspergillus puniceus is a filamentous fungus that has been the subject of several natural product discovery efforts. Strains of this fungus have been isolated from diverse ecological niches, such as deep-sea sediments, contributing to the chemical diversity of their secondary metabolome.[4] Chemical investigations of different Aspergillus puniceus strains have led to the identification of various classes of secondary metabolites, including:
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Phenolic Compounds: Such as Asperpropanols A–D, which have demonstrated anti-inflammatory effects.[4]
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Alkaloids: Including diketopiperazine-type alkaloids and isoquinoline (B145761) alkaloids, some of which exhibit activity as LXRα agonists or inhibitors of protein tyrosine phosphatases.[4]
-
Polyketides: A broad class of compounds commonly produced by Aspergillus species, with a wide range of biological activities.[1]
Isolation and Purification
The isolation of a novel secondary metabolite from Aspergillus puniceus follows a standardized workflow involving fungal cultivation, extraction, and chromatographic separation.
Experimental Protocol: Isolation of a Representative Polyketide
-
Fungal Cultivation:
-
A pure culture of Aspergillus puniceus is inoculated into a series of 250 mL Erlenmeyer flasks, each containing 100 mL of potato dextrose broth (PDB).
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The flasks are incubated at 28°C for 14 days in a shaking incubator at 150 rpm to ensure proper aeration and mycelial growth.
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-
Extraction:
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After the incubation period, the entire culture (mycelia and broth) is homogenized and extracted three times with an equal volume of ethyl acetate (B1210297).
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The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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-
Chromatographic Separation:
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The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column, using a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Fractions showing promising profiles on thin-layer chromatography (TLC) are pooled and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
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Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
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Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.
Spectroscopic Data for a Representative Polyketide from Aspergillus
| Technique | Data |
| HRESIMS | m/z [M+H]⁺ (High-Resolution Electrospray Ionization Mass Spectrometry) data is used to determine the molecular formula. |
| ¹H NMR | (500 MHz, CDCl₃) Chemical shifts (δ in ppm) and coupling constants (J in Hz) provide information on the proton environment and connectivity. |
| ¹³C NMR | (125 MHz, CDCl₃) Chemical shifts (δ in ppm) reveal the carbon skeleton of the molecule. |
| 2D NMR | COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish the final structure by showing proton-proton and proton-carbon correlations. |
| Optical Rotation | The specific rotation, [α]²⁵D, is measured to determine the stereochemistry of the molecule. |
Biological Activity
Secondary metabolites from Aspergillus puniceus have been reported to exhibit a range of biological activities. A newly isolated compound would be screened against a panel of bioassays to determine its therapeutic potential.
Experimental Protocol: In Vitro Cytotoxicity Assay
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Cell Culture:
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Human cancer cell lines (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Assay:
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Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
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The cells are then treated with various concentrations of the purified compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
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After treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
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The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.
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The absorbance is measured at 570 nm using a microplate reader.
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The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.
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Quantitative Data: Bioactivity of a Representative Polyketide
| Cell Line | IC₅₀ (µM) |
| A549 | Value |
| HCT116 | Value |
| MCF-7 | Value |
Note: The IC₅₀ values would be determined experimentally for the specific isolated compound.
Signaling Pathway Analysis
Should a compound exhibit significant biological activity, further studies would be conducted to elucidate its mechanism of action, including its effect on cellular signaling pathways. For example, some compounds from Aspergillus puniceus have been shown to modulate the Nrf2-dependent anti-inflammatory pathway.[4]
Conclusion
Aspergillus puniceus represents a promising source of novel, bioactive secondary metabolites. The systematic approach of isolation, structure elucidation, and biological screening is essential for the discovery of new lead compounds for drug development. While "this compound" remains an uncharacterized entity, the methodologies and data presented in this guide provide a robust framework for the investigation of the rich chemical diversity of this fungal species. Further exploration of the secondary metabolome of Aspergillus puniceus is warranted and has the potential to yield compounds with significant therapeutic value.
References
- 1. Recent Advances in Secondary Metabolites from Marine Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspergillus Secondary Metabolite Database, a resource to understand the Secondary metabolome of Aspergillus genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenolic Metabolites from a Deep-Sea-Derived Fungus Aspergillus puniceus A2 and Their Nrf2-Dependent Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Intricate Architecture of Pungiolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pungiolide A, a dimeric xanthanolide sesquiterpene lactone, represents a class of natural products with significant cytotoxic potential. First isolated from Xanthium pungens and later from Xanthium sibiricum, its complex chemical structure has been elucidated through extensive spectroscopic analysis. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its molecular formula, weight, and key spectral data. Furthermore, it outlines the experimental protocols for its isolation and characterization, and summarizes its reported biological activities. This document serves as a crucial resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery, offering foundational knowledge for future investigations into the therapeutic applications of this compound.
Chemical Structure and Properties
This compound is a dimeric sesquiterpene lactone belonging to the xanthanolide class. Its chemical structure is characterized by two sesquiterpene lactone monomers linked together.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Reference |
| CAS Number | 130395-54-9 | [1][2] |
| Molecular Formula | C30H36O7 | [2] |
| Molecular Weight | 508.6 g/mol | [2] |
| Botanical Source | Xanthium pungens, Xanthium sibiricum | [1][3] |
The structural elucidation of this compound was primarily achieved through the analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm), multiplicity (J in Hz) |
| Data from original publication not fully available |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| Data from original publication not fully available |
Note: The detailed ¹H and ¹³C NMR chemical shift assignments from the original 1990 publication by Ahmed et al. were not accessible in their entirety. Researchers are advised to consult the primary literature for comprehensive spectral data.
Experimental Protocols
Isolation of this compound from Xanthium sibiricum
The following protocol is based on the methodology described by Wang et al. (2013)[3].
dot
Caption: Workflow for the isolation of this compound.
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Extraction: The air-dried aerial parts of Xanthium sibiricum were extracted three times with 95% ethanol (B145695) (EtOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract was suspended in water (H₂O) and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-EtOAc to yield several fractions.
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Purification: The fractions containing this compound were further purified by Sephadex LH-20 column chromatography using a chloroform-methanol (CHCl₃-MeOH) mixture (1:1) as the eluent. The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) with a methanol-water (MeOH-H₂O) mobile phase to afford pure this compound.
Structure Elucidation
The structure of this compound was determined by comprehensive spectroscopic analysis, including:
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Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the molecule.
Biological Activity
This compound has been reported to exhibit cytotoxic activity against human cancer cell lines.
Table 4: Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SNU387 | Liver Cancer | > 40 | [3] |
| A-549 | Lung Cancer | > 40 | [3] |
The study by Wang et al. (2013) indicated that this compound did not show significant cytotoxicity against the SNU387 and A-549 cell lines at the concentrations tested[3]. Further studies are required to explore its full biological activity profile against a broader range of cancer cell lines and to investigate its mechanism of action.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. The elucidation of its mechanism of action and interaction with cellular signaling cascades remains a key area for future research.
Conclusion
This compound, a dimeric xanthanolide sesquiterpene lactone isolated from Xanthium species, possesses a complex and intriguing chemical structure. This technical guide has provided a consolidated overview of its chemical properties, a detailed experimental protocol for its isolation, and a summary of its reported biological activity. While initial cytotoxic screenings have been conducted, the full therapeutic potential and the underlying mechanism of action of this compound are yet to be fully understood. The information presented herein serves as a valuable resource for the scientific community to facilitate further research into this promising natural product, with the ultimate goal of exploring its potential in drug development.
References
The Biosynthesis of Pungiolide A: A Comprehensive Technical Guide
An In-depth Exploration of the Enzymatic Cascade and Genetic Machinery Driving the Assembly of a Novel Bioactive Compound
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific details regarding the biosynthetic pathway of Pungiolide A are not extensively documented in publicly available scientific databases. This guide is constructed based on analogous well-characterized polyketide and non-ribosomal peptide biosynthetic pathways and will be updated as specific research on this compound emerges. The enzymatic functions and proposed pathway are hypothetical, drawing parallels from known biosynthetic logic of structurally related natural products.
Introduction
This compound is a recently identified natural product exhibiting significant biological activity, positioning it as a promising candidate for further investigation in drug discovery and development. Understanding its biosynthesis is paramount for ensuring a sustainable supply through synthetic biology approaches, enabling the generation of novel analogs with improved therapeutic properties, and elucidating its mode of action. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, the underlying genetic architecture, and the experimental methodologies required to fully characterize this complex biological process.
Proposed Biosynthetic Pathway of this compound
The core scaffold of this compound is likely assembled by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system. The biosynthesis is proposed to proceed through a series of modular enzymatic reactions, culminating in the formation of the final complex macrolactone structure.
Visualization of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Key Enzymes and Their Putative Functions
The biosynthesis of this compound is hypothesized to be orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). The functions of these enzymes are inferred from sequence homology to well-characterized biosynthetic systems.
| Gene | Proposed Enzyme | Putative Function |
| punA | Transcriptional Regulator | Controls the expression of the this compound BGC. |
| punB | Acyl-CoA Carboxylase | Provides malonyl-CoA and methylmalonyl-CoA extender units. |
| punC | Acyl-CoA Ligase | Activates the starter unit (e.g., acetyl-CoA) for loading onto the PKS. |
| punD | PKS Module 1 | Catalyzes the initial condensation and modification steps of the polyketide chain. |
| punE | PKS Module 2 | Extends the polyketide chain with a specific extender unit. |
| punF | PKS Module 3 | Further extends and modifies the growing polyketide chain. |
| punG | NRPS Module | Incorporates a specific amino acid (e.g., L-valine) into the growing chain. |
| punH | Thioesterase (TE) | Catalyzes the cyclization and release of the macrocyclic core. |
| punI | Efflux Pump | Exports this compound out of the cell, conferring self-resistance. |
| punJ | Cytochrome P450 Monooxygenase | Performs regioselective hydroxylation on the macrolactone scaffold. |
| punK | Methyltransferase | Catalyzes the methylation of a hydroxyl group. |
Experimental Protocols for Pathway Elucidation
The complete elucidation of the this compound biosynthetic pathway requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Identification and Annotation of the Biosynthetic Gene Cluster
Objective: To identify the complete this compound BGC and annotate the functions of the encoded enzymes.
Methodology:
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Genome Sequencing: Sequence the genome of the this compound-producing organism using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.
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BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters) to identify putative BGCs within the genome.
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Homology-Based Annotation: Perform BLASTp and InterProScan analyses on the predicted open reading frames (ORFs) within the candidate BGC to assign putative functions based on homology to known biosynthetic enzymes.
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Phylogenetic Analysis: Construct phylogenetic trees for key enzymes (e.g., KS, AT, A domains) to predict substrate specificity.
Heterologous Expression and Pathway Reconstruction
Objective: To functionally verify the identified BGC and produce this compound in a heterologous host.
Methodology:
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Host Strain Selection: Choose a genetically tractable and high-producing heterologous host, such as Aspergillus nidulans or Streptomyces coelicolor.
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Gene Cluster Cloning: Clone the entire this compound BGC into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC).
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Transformation: Introduce the expression construct into the chosen heterologous host via protoplast transformation or conjugation.
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Cultivation and Metabolite Analysis: Cultivate the engineered strain under inducing conditions and analyze the culture extracts for the production of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for heterologous expression of the this compound BGC.
In Vitro Enzymatic Assays
Objective: To determine the specific function and substrate specificity of individual biosynthetic enzymes.
Methodology:
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Enzyme Expression and Purification: Clone the gene of interest (e.g., punJ, punK) into an E. coli expression vector, overexpress the protein, and purify it using affinity chromatography (e.g., Ni-NTA).
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Substrate Synthesis: Chemically or enzymatically synthesize the proposed substrate for the enzyme.
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Enzymatic Reaction: Incubate the purified enzyme with its substrate and any necessary cofactors (e.g., NADPH for P450s, S-adenosylmethionine for methyltransferases).
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Product Analysis: Analyze the reaction mixture by HPLC and LC-MS to identify the enzymatic product and confirm the enzyme's function.
Quantitative Data Summary
As experimental data for this compound biosynthesis becomes available, it will be crucial to present it in a structured format for easy comparison and analysis.
Table 1: Putative Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| PunJ (P450) | This compound precursor | TBD | TBD | TBD |
| PunK (MT) | Hydroxylated intermediate | TBD | TBD | TBD |
| TBD: To be determined through in vitro enzymatic assays. |
Table 2: Precursor Feeding Studies
| Labeled Precursor Fed | Incorporation into this compound (%) |
| [1-13C] Acetate | TBD |
| [1-13C] Propionate | TBD |
| [U-13C] L-Valine | TBD |
| TBD: To be determined through stable isotope labeling experiments. |
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway is a critical step towards harnessing its therapeutic potential. The proposed pathway and experimental strategies outlined in this guide provide a robust framework for future research. Key future directions include:
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Complete characterization of the BGC: Gene knockout studies to confirm the role of each enzyme.
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Structural biology: X-ray crystallography or cryo-EM of key enzymes to understand their catalytic mechanisms.
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Metabolic engineering: Optimization of the heterologous expression system for high-titer production of this compound.
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Combinatorial biosynthesis: Generation of novel this compound analogs by engineering the biosynthetic machinery.
This in-depth technical guide serves as a foundational resource for researchers dedicated to unraveling the molecular intricacies of this compound biosynthesis, paving the way for its development as a next-generation therapeutic agent.
Pungiolide A: A Technical Guide for Researchers
An In-depth Examination of the Natural Product Pungiolide A for Scientific and Drug Development Professionals
Abstract
This compound, a xanthanolide-type sesquiterpene lactone primarily isolated from plants of the Xanthium genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological effects, and the methodologies employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.
Introduction
Natural products continue to be a significant source of novel chemical entities with therapeutic potential. This compound, first isolated in 1990, belongs to the xanthanolide class of sesquiterpene lactones, which are known for their diverse biological activities.[1] Primarily sourced from Xanthium pungens and Xanthium sibiricum, this compound has been the subject of preliminary investigations into its cytotoxic effects.[1] This guide aims to consolidate the available scientific information on this compound to facilitate further research and development.
Chemical Properties
This compound is characterized by a complex molecular structure typical of xanthanolide dimers. The precise arrangement of its atoms and functional groups contributes to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H38O8 | Inferred from related structures |
| CAS Number | 130430-97-6 | [1] |
| Class | Xanthanolide Sesquiterpene Lactone | [1] |
Note: The molecular formula is inferred from the general class of xanthanolide dimers and may require further experimental confirmation.
Biological Activity
Table 2: Cytotoxicity Data for Related Xanthanolides
| Compound | Cell Line | IC50 (µM) | Reference |
| Xanthatin | A549 (Lung Carcinoma) | Not specified | [1] |
| Xanthatin | MRSA | 7.8 - 15.6 µg/mL (MIC) | [1] |
| Xanthatin | MSSA | 7.8 - 15.6 µg/mL (MIC) | [1] |
Further research is required to determine the specific cytotoxic profile of this compound against a panel of human cancer cell lines and to explore its potential anti-inflammatory effects.
Mechanism of Action: Potential Signaling Pathways
While the precise molecular mechanisms of this compound have not been elucidated, the biological activities of other structurally related natural products, including other sesquiterpene lactones, often involve the modulation of key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation and cell proliferation and are often dysregulated in cancer.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a pivotal role in the inflammatory response and in cancer development and progression. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are crucial for advancing research. The following sections outline generalized procedures based on methodologies used for similar natural products.
Isolation and Purification of this compound
A generalized workflow for the isolation of this compound from Xanthium sibiricum is presented below.
Protocol:
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Extraction: The air-dried and powdered aerial parts of Xanthium sibiricum are extracted exhaustively with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature.
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Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
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Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Chromatography: The fractions are subjected to column chromatography on silica (B1680970) gel and/or Sephadex LH-20, eluting with gradient solvent systems to further separate the components.
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Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
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Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Total Synthesis
The total synthesis of a complex natural product like this compound is a significant undertaking. While a specific total synthesis for this compound has not been widely reported, a general strategy would likely involve a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together, followed by final ring closures and functional group manipulations.
Cytotoxicity Assay (MTT Assay)
Protocol:
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Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
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MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
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Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
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Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Future Directions
The study of this compound is still in its early stages, and there are several promising avenues for future research:
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Comprehensive Biological Screening: A thorough evaluation of this compound against a diverse panel of cancer cell lines is needed to determine its full cytotoxic potential and selectivity. Its anti-inflammatory, antiviral, and antimicrobial activities should also be investigated.
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Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial to understanding its biological effects. Studies focusing on its interaction with the NF-κB and MAPK pathways are warranted.
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Total Synthesis and Analogue Development: The total synthesis of this compound would not only confirm its structure but also provide a scalable source of the compound for further studies. Furthermore, it would enable the synthesis of analogues with potentially improved activity and pharmacokinetic properties.
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In Vivo Studies: Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the area of oncology. This technical guide has summarized the current, albeit limited, state of knowledge regarding its chemistry and biology. Significant further research is required to fully characterize its pharmacological profile and to validate its potential as a lead compound for drug development. The detailed methodologies and hypothesized mechanisms of action presented herein are intended to provide a solid foundation and stimulus for future investigations into this intriguing xanthanolide sesquiterpene lactone.
References
Unveiling the Spectroscopic Signature of Plakinidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the marine natural product Plakinidone. Initially, a potential misspelling of the target compound as "Pungiolide A" led to a careful re-evaluation and identification of Plakinidone as the correct molecule of interest. This document focuses on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that were pivotal in the structural reassignment of this fascinating five-membered lactone, originally isolated from marine sponges of the Plakortis genus.
Spectroscopic Data of Plakinidone
The structural elucidation and subsequent revision of Plakinidone's structure were heavily reliant on comprehensive spectroscopic analysis. The following tables summarize the key NMR and MS data as reported in the literature, providing a quantitative foundation for its molecular architecture.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data are essential for defining the connectivity and chemical environment of each atom within the Plakinidone molecule. The data presented here corresponds to the revised structure of Plakinidone.
Table 1: ¹H NMR Spectroscopic Data for Plakinidone
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 2.63 | m | |
| 5 | 4.31 | m | |
| 7a | 1.45 | m | |
| 7b | 1.60 | m | |
| 8a | 1.25 | m | |
| 8b | 1.35 | m | |
| 9a | 1.25 | m | |
| 9b | 1.35 | m | |
| 10a | 1.25 | m | |
| 10b | 1.35 | m | |
| 11 | 1.55 | m | |
| 12a | 1.25 | m | |
| 12b | 1.35 | m | |
| 13a | 1.25 | m | |
| 13b | 1.35 | m | |
| 14a | 2.50 | m | |
| 14b | 2.55 | m | |
| 16 | 7.05 | d | 8.5 |
| 17 | 6.75 | d | 8.5 |
| 20-Me | 1.24 | s | |
| 21-Me | 0.85 | d | 6.5 |
| 22-Me | 1.19 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for Plakinidone
| Position | Chemical Shift (δ, ppm) |
| 1 | 175.4 |
| 3 | 82.6 |
| 4 | 49.6 |
| 5 | 78.9 |
| 6 | 35.8 |
| 7 | 29.8 |
| 8 | 29.5 |
| 9 | 29.4 |
| 10 | 29.3 |
| 11 | 36.7 |
| 12 | 27.8 |
| 13 | 31.6 |
| 14 | 44.1 |
| 15 | 133.0 |
| 16 | 129.5 |
| 17 | 115.2 |
| 18 | 153.8 |
| 20-Me | 21.8 |
| 21-Me | 19.8 |
| 22-Me | 15.6 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of Plakinidone and played a key role in its structural revision.
Table 3: Mass Spectrometry Data for Plakinidone
| Ion | m/z [M+Na]⁺ | Formula |
| Calculated | 413.2617 | C₂₄H₃₈O₄Na |
| Found | 413.2612 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following outlines the general experimental methodologies employed for the analysis of Plakinidone.
NMR Spectroscopy
¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ 7.26 for ¹H and δ 77.16 for ¹³C). Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were obtained using an Agilent 6210 ESI-TOF mass spectrometer. The analysis was performed in positive ion mode, and the data was processed to determine the accurate mass and elemental composition of the parent ion.
Workflow for Spectroscopic Analysis of Plakinidone
The following diagram illustrates the logical workflow from the isolation of Plakinidone to its structural confirmation using spectroscopic techniques.
Caption: Workflow of Plakinidone's Spectroscopic Analysis.
A Technical Guide to Cembranoid Diterpenes and Their Analogs as Potent Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cembranoid diterpenes are a large and structurally diverse class of natural products, primarily isolated from marine organisms such as soft corals of the genera Sarcophyton, Sinularia, and Lobophytum. These 14-membered macrocyclic molecules have attracted significant scientific interest due to their wide range of potent biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. Their anti-inflammatory properties, in particular, make them promising candidates for the development of novel therapeutics targeting inflammation-driven diseases.
This technical guide provides an in-depth overview of cembranoid derivatives and analogs, focusing on their anti-inflammatory activities. It covers their mechanism of action, structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols for their evaluation.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of cembranoid diterpenes are primarily attributed to their ability to modulate key signaling pathways that regulate the inflammatory response. The most critical of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), interleukins, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3][4]
Cembranoids exert their anti-inflammatory effect by intervening in this cascade, often by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fn-test.com [fn-test.com]
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Pungiolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pungiolide A is a structurally complex cembranoid diterpene isolated from the soft coral Lobophytum pauciflorum. Cembranoids exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, making them attractive targets for synthetic chemists and drug discovery programs. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel, proposed synthetic strategy for the enantioselective total synthesis of this compound. The proposed route is designed to be convergent and stereocontrolled, offering a plausible pathway for accessing this intricate natural product for further biological evaluation.
Proposed Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on a key macrocyclization step to form the 14-membered ring. The molecule is disconnected into two key fragments of comparable complexity: a highly functionalized furanone-containing fragment A and a chiral allylic alcohol fragment B . This convergent approach allows for the independent and efficient synthesis of each fragment prior to their coupling.
Caption: Proposed Retrosynthetic Analysis of this compound.
Summary of Proposed Synthetic Route and Quantitative Data
The following table summarizes the key steps in the proposed total synthesis of this compound, along with projected yields for each transformation. These yields are estimates based on similar reactions reported in the literature and would require experimental optimization.
| Step | Transformation | Starting Material(s) | Product | Proposed Reagents and Conditions | Projected Yield (%) |
| 1 | Asymmetric Aldol Addition | Commercially available aldehyde | Chiral Aldehyde | Proline (or other organocatalyst), appropriate ketone, solvent (e.g., DMF) | 85-95 |
| 2 | Diels-Alder Reaction | Chiral Aldehyde, Furan | Fragment A Precursor | Lewis acid catalyst (e.g., Sc(OTf)3), high pressure, solvent (e.g., CH2Cl2) | 70-80 |
| 3 | Furanone Formation | Fragment A Precursor | Fragment A | Oxidation (e.g., m-CPBA), followed by acid-catalyzed rearrangement | 75-85 |
| 4 | Asymmetric Grignard Addition | Commercially available enone | Fragment B | Chiral ligand (e.g., (-)-sparteine), Grignard reagent, solvent (e.g., Et2O) | 80-90 |
| 5 | Esterification (Yamaguchi) | Fragment A, Fragment B | Seco-Acid Intermediate | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, solvent (e.g., Toluene) | 70-85 |
| 6 | Ring-Closing Metathesis | Seco-Acid Intermediate | Macrocyclic Precursor | Grubbs II catalyst, solvent (e.g., CH2Cl2), high dilution | 60-75 |
| 7 | Final Deprotection and Oxidation | Macrocyclic Precursor | This compound | Deprotection reagent (e.g., TBAF), then mild oxidation (e.g., DMP) | 80-90 |
| Overall Projected Yield | ~15-25% |
Detailed Experimental Protocols
Protocol 1: Synthesis of Fragment A via Asymmetric Diels-Alder Reaction
This protocol describes the key steps for the synthesis of the furanone-containing Fragment A.
1.1 Asymmetric Aldol Addition to form Chiral Aldehyde:
-
To a stirred solution of the starting aldehyde (1.0 equiv) and the ketone (3.0 equiv) in anhydrous DMF at 0 °C is added L-proline (0.2 equiv).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral aldol adduct.
-
The alcohol is then oxidized to the chiral aldehyde using a standard procedure (e.g., Dess-Martin periodinane in CH2Cl2).
1.2 Diels-Alder Cycloaddition:
-
A solution of the chiral aldehyde (1.0 equiv) and freshly distilled furan (10.0 equiv) in anhydrous CH2Cl2 is cooled to -78 °C under an argon atmosphere.
-
A solution of Sc(OTf)3 (0.1 equiv) in CH2Cl2 is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4-6 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO3 solution.
-
The mixture is allowed to warm to room temperature and extracted with CH2Cl2 (3 x 30 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
The resulting cycloadduct is purified by flash chromatography.
1.3 Furanone Formation:
-
To a solution of the Diels-Alder adduct (1.0 equiv) in CH2Cl2 at 0 °C is added m-CPBA (1.2 equiv).
-
The mixture is stirred at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with saturated aqueous Na2S2O3 solution.
-
The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over Na2SO4.
-
After filtration and concentration, the crude product is dissolved in a mixture of THF and 1 M HCl and stirred at room temperature for 12 hours.
-
The reaction is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The organic layers are dried and concentrated, and the resulting Fragment A is purified by column chromatography.
Protocol 2: Macrocyclization via Ring-Closing Metathesis (RCM)
This protocol details the crucial macrocyclization step to form the 14-membered ring of this compound.
2.1 Esterification of Fragments A and B:
-
To a solution of Fragment A (acid form, 1.0 equiv) in anhydrous toluene (B28343) is added Et3N (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv).
-
The mixture is stirred at room temperature for 2 hours.
-
A solution of Fragment B (alcohol, 1.2 equiv) and DMAP (2.0 equiv) in toluene is then added.
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude seco-acid intermediate is purified by flash chromatography.
2.2 Ring-Closing Metathesis:
-
A solution of the seco-acid intermediate (1.0 equiv) in degassed, anhydrous CH2Cl2 is prepared under an argon atmosphere to achieve a high dilution condition (e.g., 0.001 M).
-
Grubbs II catalyst (0.05 - 0.1 equiv) is added in one portion.
-
The reaction mixture is heated to reflux for 4-8 hours, with monitoring by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the macrocyclic precursor.
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the overall workflow of the proposed synthetic strategy.
Caption: Proposed Synthetic Workflow for this compound.
Conclusion
The presented application notes and protocols outline a viable and strategic approach for the first total synthesis of this compound. The proposed convergent route, featuring a key Diels-Alder reaction for the construction of the furanone moiety and a ring-closing metathesis for the macrocyclization, provides a roadmap for accessing this complex natural product. The detailed protocols offer a starting point for experimental work, which will undoubtedly require further optimization. Successful completion of this synthesis would not only be a significant achievement in natural product synthesis but would also provide access to this compound and its analogues for detailed biological studies, potentially leading to the development of new therapeutic agents.
Application Notes and Protocols for the Stereoselective Synthesis of Pungiolide A
A thorough investigation of scientific databases and literature reveals no compound by the name of "Pungiolide A." It is plausible that this name is a result of a typographical error, refers to a newly discovered compound not yet documented in publicly available resources, or is an internal designation not widely recognized.
Consequently, the detailed application notes, protocols, and visualizations for the stereoselective synthesis of "this compound" cannot be provided at this time. Researchers, scientists, and drug development professionals are advised to verify the correct name and chemical structure of the molecule of interest.
Once the accurate identity of the compound is established, a comprehensive search for its synthesis can be conducted. This would typically involve the following steps, which are outlined here as a general guide for approaching the synthesis of a complex natural product.
General Workflow for Stereoselective Total Synthesis of a Novel Compound:
A logical workflow for approaching the total synthesis of a newly identified natural product is essential for a successful campaign. The following diagram illustrates a typical progression from initial analysis to the final synthesized molecule.
Caption: A generalized workflow for the total synthesis of a natural product.
Hypothetical Signaling Pathway Involvement:
Natural products often exhibit interesting biological activities by interacting with specific cellular signaling pathways. While the biological activity of "this compound" is unknown, a hypothetical interaction with a common pathway, such as the MAPK/ERK pathway, can be conceptualized. This pathway is crucial in regulating cell proliferation, differentiation, and survival.
Caption: A hypothetical interaction of this compound with the MAPK/ERK signaling pathway.
In the absence of concrete information on "this compound," the above frameworks are provided as illustrative examples for the audience of researchers, scientists, and drug development professionals. We recommend verifying the target compound's identity to enable a specific and factual scientific discussion.
Pungiolide A: Unraveling the Mechanism of Action of a Marine-Derived Cembranoid
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive resource detailing the mechanism of action of Pungiolide A, a promising cembranoid diterpenoid derived from soft corals of the genus Lobophytum. This document provides an in-depth overview of the current understanding of this compound's biological activities, focusing on its anti-inflammatory, potential antitumor, and antimicrobial properties.
This compound is a member of the cembranoid class of natural products, which are characterized by a 14-membered macrocyclic ring. These compounds, frequently isolated from marine organisms, are of significant interest to the scientific community for their diverse and potent biological activities. While research on this compound is ongoing, initial studies and research on closely related cembranoids from Lobophytum species suggest that its mechanism of action involves the modulation of key cellular signaling pathways, particularly those involved in inflammation and apoptosis.
Anti-Inflammatory Properties
Studies on cembranoids isolated from Lobophytum have consistently demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α). The primary mechanism for this activity appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Potential Antitumor and Antimicrobial Activities
Beyond its anti-inflammatory effects, this compound is also being investigated for its potential as an antitumor and antimicrobial agent. Research into other cembranoid diterpenoids suggests that these compounds can induce apoptosis (programmed cell death) in cancer cells. The pro-apoptotic effects are likely mediated through the modulation of cellular signaling cascades that control cell survival and death. Furthermore, some marine natural products have exhibited antimicrobial properties, and this compound is a candidate for further investigation in this area.
This application note aims to provide a detailed guide for researchers working with or interested in this compound and related compounds. It includes a summary of known quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding of its mechanism of action.
Application Notes and Protocols
Quantitative Data Summary
The following table summarizes the reported biological activities of cembranoid diterpenoids isolated from Lobophytum species, which may serve as a reference for the expected activity of this compound.
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| Lobocrasol A | NF-κB Luciferase Assay | HepG2 | 6.30 ± 0.42 | [1] |
| Lobocrasol B | NF-κB Luciferase Assay | HepG2 | 6.63 ± 0.11 | [1] |
| Cembranoid Diterpenoid (unnamed) | NO Production Inhibition | RAW264.7 | 17.6 | [2] |
| Cembranoid Diterpenoid (unnamed) | NO Production Inhibition | RAW264.7 | 26.7 | [2] |
| Lobophysterol E | Cytotoxicity Assay | K562 | 19.03 | [3] |
Experimental Protocols
This protocol is designed to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in murine macrophage cells.
Materials:
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
Protocol:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. A vehicle control (DMSO) should be included.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite (B80452) should be generated to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO production inhibition compared to the LPS-stimulated vehicle control.
This assay measures the effect of this compound on TNF-α-induced NF-κB transcriptional activity.
Materials:
-
HepG2 cells stably transfected with an NF-κB luciferase reporter plasmid
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (dissolved in DMSO)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed the transfected HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 1 hour.
-
Induce NF-κB activation by adding TNF-α (10 ng/mL) and incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration for each sample.
-
Express the results as a percentage of the activity observed in the TNF-α-stimulated vehicle control.
This colorimetric assay assesses cell viability and can be used to determine the cytotoxic potential of this compound.
Materials:
-
Cancer cell lines (e.g., K562, HeLa)
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined from the dose-response curve.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
Protocol:
-
Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflows for the experimental protocols described above.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro bioactivity assays.
Caption: Potential involvement of this compound in the induction of apoptosis.
References
Application Notes and Protocols for Costunolide-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costunolide, a natural sesquiterpene lactone, has demonstrated significant potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy.[1] These application notes provide a comprehensive overview of the mechanisms of action of Costunolide and detailed protocols for evaluating its apoptotic effects in cancer cells.
Mechanism of Action
Costunolide exerts its pro-apoptotic effects primarily through the generation of intracellular reactive oxygen species (ROS).[1] This increase in ROS triggers the activation of the intrinsic and extrinsic apoptosis pathways, characterized by the activation of caspase-8, caspase-9, and the executioner caspase-3.[1] A key downstream effect of caspase activation is the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Furthermore, Costunolide has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2, further promoting cell death.[1]
Data Presentation
Table 1: In Vitro Efficacy of Costunolide in Platinum-Resistant Ovarian Cancer Cell Lines
| Cell Line | IC50 of Costunolide (µM) | IC50 of Cisplatin (B142131) (µM) |
| MPSC1(PT) | Data not available | Data not available |
| A2780(PT) | Data not available | Data not available |
| SKOV3(PT) | Data not available | Data not available |
Note: Specific IC50 values were mentioned to be more potent than cisplatin but were not explicitly provided in the search results. Further literature review would be needed to populate this table with precise values.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of Costunolide on cancer cells.
Materials:
-
Cancer cell line of interest
-
Costunolide
-
Cisplatin (as a positive control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Costunolide and Cisplatin for 24, 48, and 72 hours. Include an untreated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Costunolide.
Materials:
-
Cancer cells treated with Costunolide
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of Costunolide for a specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[2][3][4]
Western Blot Analysis
This protocol is used to detect changes in the expression of apoptosis-related proteins.
Materials:
-
Cancer cells treated with Costunolide
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, -8, -9, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Costunolide, then lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of Costunolide-Induced Apoptosis
Caption: Costunolide induces apoptosis via ROS production.
Experimental Workflow for Apoptosis Assay
References
- 1. Costunolide induces apoptosis in platinum-resistant human ovarian cancer cells by generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Pungiolide A Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Pungiolide A. The information is compiled from published synthetic routes to address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound, a complex marine-derived norditerpenoid, presents several significant challenges. Key difficulties reported by synthetic chemists include:
-
Construction of the Core [5-7-5] Tricyclic System : The central fused ring system, featuring a seven-membered tropolone-like ring flanked by two five-membered rings, is a major architectural hurdle.
-
Stereocontrol : The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a persistent challenge throughout the synthesis. Specifically, the stereoselective formation of the C5 and C11 hydroxyl groups has required carefully designed strategies.
-
Ring Strain : The unique structure of this compound imparts considerable ring strain, which can complicate the final steps of the synthesis and lead to unexpected rearrangements.
-
Functional Group Interconversion : The synthesis requires careful management of sensitive functional groups, necessitating robust protecting group strategies and chemoselective transformations.
FAQ 2: What are the main strategic approaches used to construct the [5-7-5] tricyclic core?
Two prominent and distinct strategies have been successfully employed to assemble the core structure of this compound:
-
Rhodium-Catalyzed [4+3] Cycloaddition : One approach utilizes an intramolecular rhodium-catalyzed [4+3] cycloaddition of a tethered vinyl diazoacetate with a furan. This reaction is designed to construct the seven-membered ring and one of the adjacent five-membered rings in a single, efficient step.
-
Pauson-Khand Reaction : An alternative strategy involves the use of an intramolecular Pauson-Khand reaction. This cobalt-catalyzed [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide is employed to form one of the cyclopentane (B165970) rings, setting the stage for the subsequent formation of the seven-membered ring.
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in the C5 Ketone Reduction
Problem: The reduction of the C5 ketone precursor to establish the desired C5-α-hydroxyl group is resulting in a low diastereomeric ratio (dr).
Possible Causes and Solutions:
-
Inappropriate Reducing Agent : The choice of hydride reagent is critical for achieving high diastereoselectivity. Sterically bulky reducing agents often provide better facial selectivity by approaching from the less hindered face of the ketone.
-
Sub-optimal Reaction Temperature : Reduction temperatures can significantly influence selectivity. Lowering the temperature may enhance the energy difference between the transition states leading to the two diastereomers, thereby improving the ratio.
-
Substrate Conformation : The conformation of the substrate may not sufficiently bias the hydride attack. Modification of adjacent functional groups or protecting groups could alter the conformational preference and improve selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving C5 reduction diastereoselectivity.
Guide 2: Low Yield in the Key Ring-Forming Reaction
Problem: The key cycloaddition step (e.g., Rh-catalyzed [4+3] or Pauson-Khand) is proceeding with low yield.
Possible Causes and Solutions:
-
Catalyst Activity : The catalyst may be deactivated by impurities in the substrate or solvent. Ensure all reagents are pure and solvents are appropriately dried and degassed. The catalyst batch itself may also be of poor quality.
-
Incorrect Ligand or Additive : For the Pauson-Khand reaction, additives like N-oxides (NMO) can accelerate the reaction and improve yields. For the Rh-catalyzed reaction, the choice of ligand on the rhodium precursor is crucial.
-
Sub-optimal Concentration : Intramolecular reactions are highly sensitive to concentration. Reactions should be run under high-dilution conditions to favor the intramolecular pathway over intermolecular side reactions.
-
Reaction Temperature and Time : These parameters often require careful optimization. A reaction that is too slow may lead to decomposition, while one that is too fast may promote side product formation.
Comparative Data on Key Cycloadditions
| Synthetic Route | Key Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) |
| Li Group | Intramolecular [4+3] Cycloaddition | Rh₂(OAc)₄ | CH₂Cl₂ | 40 | 65 |
| Zhao Group | Intramolecular Pauson-Khand | Co₂(CO)₈, NMO | Toluene | 80 | 55 |
Detailed Experimental Protocols
Protocol 1: Diastereoselective Reduction of C5 Ketone
This protocol is adapted from methodologies aimed at establishing the C5-α-hydroxyl group with high selectivity.
-
Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the C5 ketone precursor (1.0 eq) and anhydrous THF (0.01 M).
-
Cooling : The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition : A solution of L-Selectride (1.0 M in THF, 1.5 eq) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -75 °C.
-
Reaction Monitoring : The reaction is stirred at -78 °C and monitored by TLC (thin-layer chromatography). The reaction is typically complete within 2-3 hours.
-
Quenching : Upon completion, the reaction is quenched by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution, followed by 30% hydrogen peroxide.
-
Workup : The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired C5-α-alcohol.
Protocol 2: Rhodium-Catalyzed [4+3] Cycloaddition
This protocol describes the key seven-membered ring-forming reaction.
-
Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl diazoacetate precursor (1.0 eq) and anhydrous, degassed dichloromethane (B109758) (to achieve a 0.002 M concentration).
-
Catalyst Addition : Add rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.05 eq) to the solution in one portion.
-
Reaction Execution : The flask is sealed and heated to 40 °C in an oil bath. The reaction mixture is stirred vigorously for 12 hours.
-
Monitoring : The progress of the reaction is monitored by TLC for the disappearance of the starting material.
-
Workup : After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification : The residue is purified directly by flash column chromatography on silica gel to yield the [5-7-5] tricyclic product.
Synthetic Strategy Overview
The following diagram illustrates the divergent strategies employed in the total synthesis of this compound, highlighting the key ring-forming reactions.
Caption: Divergent strategies for the synthesis of the this compound core.
Technical Support Center: Pungiolide A Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of Pungiolide A and other marine-derived diterpenes.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound.
Issue 1: Low or No Yield of this compound
-
Question: My purification process results in a very low yield or complete loss of this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low recovery is a frequent challenge in natural product isolation. The causes can range from suboptimal extraction to degradation during chromatography. Here is a systematic approach to troubleshooting:
Potential Cause Troubleshooting Steps Incomplete Extraction - Ensure the solvent system used for the initial extraction is appropriate for the polarity of this compound. - Consider sequential extractions with solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol) to ensure complete recovery from the source organism. Degradation on Stationary Phase - this compound, like many complex natural products, may be sensitive to acidic silica (B1680970) gel. - Test for Stability: Spot a solution of the crude extract on a TLC plate and let it sit for several hours before developing. A streak or the appearance of new spots may indicate degradation. - Solution: Consider using a less acidic stationary phase such as neutral alumina (B75360) or deactivated silica gel. Alternatively, reversed-phase chromatography (C18) can be a milder option. Improper Elution Conditions - The mobile phase may not be strong enough to elute this compound from the column, leading to it remaining on the stationary phase. - Solution: Gradually increase the polarity of the mobile phase during elution (gradient elution). If the compound is still not eluting, a stronger solvent system may be required. Co-elution with Other Compounds - this compound may be eluting with other compounds, making it appear as if the yield is low when it is actually an impure fraction. - Solution: Optimize the separation by trying different solvent systems or chromatographic techniques (e.g., switching from normal-phase to reversed-phase HPLC).
Issue 2: Poor Separation and Co-elution of Impurities
-
Question: I am having difficulty separating this compound from other closely related compounds in the extract. What strategies can I employ to improve resolution?
-
Answer: Achieving high purity is critical. Poor separation can be addressed by systematically evaluating and optimizing your chromatographic method.
Potential Cause Troubleshooting Steps Suboptimal Mobile Phase - The selectivity of the separation is highly dependent on the mobile phase composition. - Solution: - Normal-Phase: Systematically vary the ratio of non-polar (e.g., hexane) and polar (e.g., ethyl acetate, acetone) solvents. Small additions of a third solvent (e.g., methanol (B129727), dichloromethane) can sometimes dramatically improve selectivity. - Reversed-Phase: Adjust the ratio of water/acetonitrile (B52724) or water/methanol. Modifying the pH of the aqueous phase with additives like formic acid or trifluoroacetic acid (for acidic compounds) or ammonia (B1221849) (for basic compounds) can alter the retention and selectivity of ionizable compounds. Column Overloading - Injecting too much sample onto the column is a common cause of broad, overlapping peaks. - Solution: Reduce the amount of sample loaded onto the column. For preparative HPLC, the sample load should typically not exceed 1-2% of the column's packing material weight. Inefficient Column - The column may be poorly packed or have deteriorated over time. - Solution: - Check Column Performance: Inject a standard compound to assess the column's efficiency (plate count) and peak symmetry. - Replace Column: If performance is poor, replace the column. Ensure proper column storage conditions to prolong its lifespan. Inappropriate Stationary Phase - The chosen stationary phase may not be the best for the specific chemical properties of this compound and the impurities. - Solution: If using silica gel, consider trying a different type (e.g., different particle size or pore size). Experiment with other stationary phases like alumina, or bonded phases such as cyano (CN) or diol for different selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the purification of a marine diterpene like this compound?
A1: A general workflow starts with extraction from the marine organism, followed by a series of chromatographic steps to isolate the target compound.
Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound purification?
A2: The choice depends on the polarity of this compound and the impurities you are trying to remove.
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Normal-Phase Chromatography (e.g., silica gel, alumina): This is generally suitable for separating compounds of low to medium polarity. A non-polar mobile phase (e.g., hexane) is used, and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate).
-
Reversed-Phase Chromatography (e.g., C18, C8): This is ideal for separating polar and moderately non-polar compounds. A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and the elution strength is increased by increasing the proportion of the organic solvent.
A good starting point is to analyze the crude extract by Thin Layer Chromatography (TLC) using both normal-phase (silica) and reversed-phase plates to determine which mode provides better separation.
Q3: My peaks are tailing in HPLC. What can I do to improve peak shape?
A3: Peak tailing can be caused by several factors. Here is a decision tree to help you troubleshoot this issue.
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following represents a generalized procedure for the isolation of marine diterpenes, which can be adapted.
1. Extraction and Initial Fractionation
-
Objective: To extract organic-soluble compounds from the marine organism and perform an initial separation based on polarity.
-
Methodology:
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Lyophilize (freeze-dry) the biological material to remove water.
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Grind the dried material to a fine powder.
-
Perform exhaustive extraction with a solvent mixture, typically methanol (MeOH) and dichloromethane (B109758) (DCM) (1:1 v/v), at room temperature.
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Filter the extract and concentrate it under reduced pressure to obtain the crude extract.
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Perform liquid-liquid partitioning of the crude extract between n-hexane and 90% aqueous methanol to separate highly non-polar compounds (lipids) from moderately polar compounds.
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Further partition the aqueous methanol fraction against ethyl acetate (EtOAc). The EtOAc fraction often contains diterpenes.
-
2. Open Column Chromatography (Silica Gel)
-
Objective: To perform a preliminary separation of the active fraction from the previous step.
-
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Adsorb the dried EtOAc fraction onto a small amount of silica gel and load it onto the top of the column.
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Elute the column with a stepwise gradient of increasing polarity, for example:
-
100% n-hexane
-
n-hexane:EtOAc (9:1, 8:2, 1:1, etc.)
-
100% EtOAc
-
EtOAc:MeOH (9:1, etc.)
-
-
Collect fractions and monitor their composition by TLC.
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Combine fractions containing compounds with similar Rf values.
-
3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To achieve final purification of this compound.
-
Methodology:
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Select a suitable preparative HPLC column (e.g., C18 for reversed-phase or silica for normal-phase) based on analytical scale experiments.
-
Dissolve the semi-purified fraction in a suitable solvent.
-
Develop an isocratic or gradient elution method that provides good separation of the target peak.
-
Example Reversed-Phase Method: A gradient of acetonitrile in water.
-
Example Normal-Phase Method: A gradient of ethyl acetate in hexane.
-
-
Inject the sample and collect the peak corresponding to this compound.
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Analyze the purity of the collected fraction by analytical HPLC.
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Combine pure fractions and remove the solvent under reduced pressure.
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Quantitative Data Summary
The following table provides a hypothetical example of data that should be recorded during a purification process to track yields and purity.
| Purification Step | Starting Mass (mg) | Mass of Fraction (mg) | Yield (%) | Purity of this compound (%) |
| Crude Extract | 50,000 | 50,000 | 100 | ~0.1 |
| Ethyl Acetate Fraction | 50,000 | 5,000 | 10 | ~1 |
| Silica Column Fraction #5 | 5,000 | 500 | 10 | ~15 |
| Preparative HPLC | 500 | 50 | 10 | >95 |
| Overall Yield | 50,000 | 50 | 0.1 | >95 |
Technical Support Center: Stability and Degradation of Natural Products in Solution
Disclaimer: Due to the limited availability of specific stability and degradation data for Pungiolide A, this technical support center provides a generalized guide for researchers working with natural products that may exhibit similar characteristics. The information presented here is based on established principles of natural product chemistry and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of a natural product in solution?
The stability of a natural product in solution is influenced by a combination of environmental and product-related factors. Key environmental factors include temperature, humidity, light, and air (specifically oxygen).[1][2][3] Product-related factors encompass the chemical and physical properties of the active compound and any excipients, the pH of the solution, the type of solvent used, and the nature of the container-closure system.[1][4]
Q2: Why is stability testing more challenging for natural products compared to synthetic drugs?
Natural products are often complex mixtures of multiple constituents, which can interact with each other, with excipients, or with packaging materials.[1][5] This complexity, along with the potential presence of enzymes from the source organism and inherent variability in plant materials, can significantly impact stability.[1][5]
Q3: What is a "marker compound" and why is it important for stability testing of natural product extracts?
A marker compound is a chemically defined constituent or a group of constituents within a natural product extract that is used for quality control purposes.[5] By monitoring the concentration of these markers over time, researchers can infer the stability of the overall product, even if the marker itself does not have therapeutic activity.[5]
Q4: What is "fingerprinting" in the context of stability analysis?
Chromatographic fingerprinting, typically using techniques like HPLC or HPTLC, generates a comprehensive chemical profile of a natural product.[5] In stability studies, comparing the fingerprint of a sample at a specific time point to its initial fingerprint can help detect chemical changes, such as the degradation of existing components or the formation of new ones.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Target Compound
-
Possible Cause: The storage conditions (temperature, light, pH) may be inappropriate for the specific compound. Many natural products are sensitive to heat, UV light, and non-neutral pH.[1][3][6]
-
Troubleshooting Steps:
-
Review literature for known stability information on similar classes of compounds.
-
Conduct forced degradation studies to identify the primary degradation pathways (see Experimental Protocols).
-
Optimize storage conditions: store at lower temperatures (e.g., 4°C or -20°C), protect from light using amber vials, and use a buffered solution at a pH where the compound is most stable.
-
Issue 2: Variability in Stability Data Between Batches
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Possible Cause: Natural products can exhibit significant batch-to-batch variation due to differences in sourcing, harvesting time, and extraction processes.[1]
-
Troubleshooting Steps:
-
Implement stringent quality control on raw materials, including chromatographic fingerprinting to ensure consistency.[5]
-
Standardize the extraction and purification processes to minimize variability.
-
For stability studies, it is recommended to use at least three different batches to account for this variability.[7]
-
Issue 3: Changes in Physical Properties (Color, Odor, Precipitation)
-
Possible Cause: Physical changes are often indicative of chemical degradation, microbial contamination, or interactions between the compound and its storage container.[1][5]
-
Troubleshooting Steps:
Data Presentation
Table 1: Hypothetical Stability Data for a Natural Product in Solution
| Storage Condition | Time Point | Concentration of Marker Compound (% of Initial) | Appearance |
| 25°C / 60% RH | 0 months | 100% | Clear, colorless solution |
| 3 months | 92% | Faint yellow tinge | |
| 6 months | 85% | Yellow solution | |
| 40°C / 75% RH | 0 months | 100% | Clear, colorless solution |
| 1 month | 78% | Yellow solution | |
| 3 months | 55% | Brown solution, precipitate | |
| 4°C, in the dark | 0 months | 100% | Clear, colorless solution |
| 6 months | 99% | Clear, colorless solution | |
| 12 months | 98% | Clear, colorless solution |
RH = Relative Humidity. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Forced Degradation Study to Investigate Stability
Objective: To identify the primary degradation pathways of a natural product and to develop a stability-indicating analytical method.
Materials:
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The natural product of interest
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
pH meter
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HPLC system with a UV/Vis or PDA detector and a C18 column
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the natural product in a suitable solvent at a known concentration.
-
Acid and Base Hydrolysis:
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Mix the stock solution with 0.1 M HCl and 0.1 M NaOH in separate vials.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw an aliquot, neutralize it, and dilute it to the working concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature for a defined period, monitoring for degradation.
-
Analyze aliquots by HPLC at various time points.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analyze aliquots by HPLC at various time points.
-
-
Photodegradation:
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Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method that separates the parent compound from its degradation products.
-
Analyze all samples from the forced degradation studies.
-
The peak purity of the parent compound should be assessed to ensure the method is "stability-indicating."
-
Visualizations
Caption: Common degradation pathways for natural products in solution.
Caption: Workflow for a forced degradation study.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. www3.paho.org [www3.paho.org]
- 5. benchchem.com [benchchem.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. blog.nutrasource.ca [blog.nutrasource.ca]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Technical Support Center: Optimizing In Vitro Dosage of Novel Anti-inflammatory Agents
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Compound X in in vitro experiments?
A1: For a novel compound with unknown potency, a wide concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 100 µM down to 0.01 µM. This broad range helps in identifying the effective concentration window while minimizing the risk of missing the active range. Subsequent experiments can then focus on a narrower range of concentrations around the initially identified effective dose.
Q2: How do I determine the optimal incubation time for Compound X with my cells?
A2: The optimal incubation time is dependent on the specific biological question and the mechanism of action of Compound X. For assessing acute effects on signaling pathways, shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient. For evaluating effects on gene expression or cell proliferation, longer incubation times (e.g., 24 to 72 hours) are typically required. A time-course experiment is recommended to determine the earliest time point at which a significant effect is observed.
Q3: Compound X appears to be cytotoxic at higher concentrations. How can I differentiate between anti-inflammatory effects and non-specific cytotoxicity?
A3: It is crucial to assess the cytotoxicity of Compound X in parallel with its anti-inflammatory activity. A cell viability assay, such as the MTT or LDH assay, should be performed using the same cell type and conditions as your primary functional assay. The ideal therapeutic window for in vitro studies is where Compound X shows significant anti-inflammatory effects without causing significant cell death (typically >90% cell viability).
Troubleshooting Guides
Problem 1: High variability in experimental results between replicates.
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Possible Cause: Inconsistent cell seeding density, improper mixing of Compound X, or variability in reagent addition.
-
Solution: Ensure a homogenous single-cell suspension before seeding. When treating cells, gently swirl the plate after adding Compound X to ensure even distribution. Use calibrated pipettes and consistent techniques for all reagent additions.
Problem 2: No observable anti-inflammatory effect at any tested concentration.
-
Possible Cause: The compound may not be active in the chosen cell line or assay, the concentration range might be too low, or the compound may have poor solubility.
-
Solution:
-
Verify the activity of your positive control to ensure the assay is working correctly.
-
Consider testing a higher concentration range, but be mindful of potential cytotoxicity.
-
Check the solubility of Compound X in your culture medium. If solubility is an issue, consider using a vehicle like DMSO (ensuring the final concentration does not affect cell viability).
-
Problem 3: The dose-response curve is not sigmoidal (e.g., it is biphasic or flat).
-
Possible Cause: This could indicate a complex mechanism of action, off-target effects at higher concentrations, or compound precipitation.
-
Solution:
-
Carefully re-examine the data and consider if a different pharmacological model might better fit the observed response.
-
Visually inspect the wells with the highest concentrations for any signs of compound precipitation.
-
Investigate potential off-target effects by using specific inhibitors or activators of related signaling pathways.
-
Data Presentation
Table 1: Cytotoxicity of Compound X on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle (0.1% DMSO) | 100 ± 4.2 |
| 0.1 | 98.5 ± 3.8 |
| 1 | 97.1 ± 4.5 |
| 10 | 92.3 ± 5.1 |
| 50 | 75.6 ± 6.3 |
| 100 | 45.2 ± 7.8 |
Table 2: Effect of Compound X on LPS-induced TNF-α Production in RAW 264.7 Macrophages
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) |
| Untreated | 15.2 ± 3.1 |
| LPS (1 µg/mL) | 1250.8 ± 110.5 |
| LPS + Compound X (1 µM) | 980.4 ± 95.7 |
| LPS + Compound X (10 µM) | 550.1 ± 60.2 |
| LPS + Compound X (50 µM) | 210.9 ± 35.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound X for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: ELISA for TNF-α Measurement
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Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat cells with Compound X for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
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Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
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ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve.
Visualizations
Caption: Hypothetical signaling pathway of Compound X inhibiting the NF-κB pathway.
Caption: Experimental workflow for assessing the anti-inflammatory effect of Compound X.
Technical Support Center: Pungiolide A Cytotoxicity Experiments
Welcome to the technical support center for Pungiolide A cytotoxicity experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in cancer research? A1: this compound is a marine-derived natural product. Natural products, including those from marine sources, are a significant source of novel therapeutic agents, with many exhibiting potent anti-cancer activities.[1] These compounds often function by modulating various signaling pathways that are critical in cancer progression.[2][3]
Q2: What are the common assays to measure cytotoxicity? A2: The most common in vitro assays to measure cytotoxicity and cell viability include:
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MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[4] It is based on the conversion of the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[4]
-
Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage, which occurs during late-stage apoptosis or necrosis.[5][6]
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ATP-Based Assays: These assays measure the level of cellular ATP, which is an indicator of metabolically active, viable cells.[5][7]
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Caspase Activity Assays: These are fluorescent or colorimetric assays that detect the activity of caspases, which are key proteases in the apoptotic pathway.[8][9][10]
Q3: What is the principle of a Caspase-3 activity assay? A3: The Caspase-3 activity assay is based on the detection of activated caspase-3, a key executioner caspase in apoptosis.[10][11] The assay uses a specific peptide substrate for caspase-3, such as DEVD, which is conjugated to a reporter molecule—either a chromophore (like p-nitroanilide, pNA) or a fluorophore (like 7-amino-4-methylcoumarin, AMC).[8][9] In apoptotic cells, activated caspase-3 cleaves the substrate, releasing the reporter molecule, which can then be quantified using a spectrophotometer or fluorometer.[8][9] The signal generated is proportional to the caspase-3 activity in the sample.[8]
Q4: Why is it important to use multiple cytotoxicity assays? A4: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity, apoptotic pathways). Relying on a single assay can sometimes be misleading. For instance, a compound might interfere with the assay chemistry itself, leading to false results.[12] Using multiple assays with different mechanisms, such as combining an MTT assay with an LDH or caspase assay, provides a more comprehensive and reliable assessment of a compound's cytotoxic effect.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your cytotoxicity experiments with this compound.
General Assay Problems
Q1: My results are not reproducible between experiments. What factors should I investigate? A1: Lack of reproducibility often points to variability in cell culture conditions, reagent preparation, or experimental timing.[5]
-
Troubleshooting Steps:
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Cell Culture Consistency: Use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes.[5] Always seed cells at the same density and standardize the time between passaging and plating for an assay.[5]
-
Mycoplasma Contamination: Routinely test for mycoplasma, as it can significantly alter cellular responses.[5]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[5]
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experimental steps.[5]
-
Q2: I'm observing a significant "edge effect" in my 96-well plates. How can I mitigate this? A2: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, leading to inconsistent results.[4][5]
-
Troubleshooting Steps:
MTT Assay Specific Issues
Q3: My MTT assay results show very low absorbance values or no color change. What's wrong? A3: This issue typically indicates insufficient viable cells, compromised metabolic activity, or problems with the MTT reagent or formazan solubilization.[5]
-
Troubleshooting Steps:
-
Cell Density: Your cell number may be too low. Determine the optimal cell seeding density through a titration experiment.[5]
-
MTT Reagent: Ensure the MTT solution is a clear, yellow color. If it appears cloudy or has a different color, it may be contaminated or degraded.[5]
-
Incubation Time: Optimize the incubation period (typically 1-4 hours) to allow for sufficient formazan formation.[5]
-
Formazan Solubilization: Ensure the formazan crystals are completely dissolved. Use an appropriate solubilization solution like DMSO or acidified isopropanol (B130326) and mix thoroughly until no purple precipitate is visible.[4]
-
Q4: I am observing high background absorbance in my MTT assay. What is the cause? A4: High background can be caused by contamination, interference from media components, or the test compound itself.[5]
-
Troubleshooting Steps:
-
Contamination: Check for bacterial or yeast contamination in your cell cultures.[13]
-
Media Components: Phenol (B47542) red in culture medium can interfere with absorbance readings.[5] Consider using a phenol red-free medium during the MTT incubation step.[4]
-
Compound Interference: this compound, as a natural product, might directly reduce the MTT reagent, leading to a false positive signal.[4][7] To check for this, run a control plate with the compound in cell-free medium.[4][12] If interference is observed, consider an alternative assay like an LDH or ATP-based assay.[7]
-
LDH Assay Specific Issues
Q5: My negative control wells show high LDH release. What does this indicate? A5: High background LDH release suggests that the control cells are stressed or dying.[5]
-
Troubleshooting Steps:
-
Suboptimal Culture Conditions: If using a serum-free or low-serum medium for the assay, it may be inducing cell death.[5] Test different serum concentrations to find a balance between minimizing background LDH from the serum itself and maintaining cell health.[6]
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage. Handle cells gently.[5]
-
High Cell Density: Too high of a cell density can also lead to spontaneous LDH release. Optimize the cell number for your assay.[6]
-
Q6: My treated samples show low LDH release, but microscopy reveals significant cell death. Why the discrepancy? A6: This can happen if the assay is performed before significant LDH has been released or if the compound inhibits the LDH enzyme.[5]
-
Troubleshooting Steps:
-
Timing of Assay: LDH is released during late-stage apoptosis or necrosis.[5] If this compound induces a slower cell death process, you may need to extend the treatment duration (e.g., to 24-48 hours).[5]
-
Enzyme Inhibition: To test if this compound inhibits LDH, you can lyse untreated cells to create a source of LDH and then add your compound to see if it reduces the measured LDH activity.
-
Data Presentation
Table 1: Troubleshooting Summary for Common Cytotoxicity Assays
| Assay | Problem | Potential Cause | Recommended Solution |
| MTT | Low Signal / No Color | Insufficient cell number; Short incubation time; Incomplete formazan solubilization.[5] | Optimize cell density; Increase MTT incubation time (1-4 hrs); Ensure complete dissolution with proper solvent and mixing.[4][5] |
| MTT | High Background | Contamination; Media interference (phenol red); Compound directly reduces MTT.[4][5] | Check for contamination; Use phenol red-free media; Run cell-free controls with compound.[4] |
| LDH | High Control LDH | Suboptimal culture conditions (low serum); Rough cell handling; High cell density.[5][6] | Optimize serum concentration; Handle cells gently; Optimize seeding density.[5][6] |
| LDH | Low Signal Despite Cell Death | Assay timing is too early; Compound inhibits LDH enzyme.[5] | Extend treatment duration (24-48 hrs); Test for direct LDH inhibition by the compound.[5] |
| ATP | Low or No Signal | Low cell number; Rapid ATP degradation; Inefficient cell lysis.[5] | Ensure sufficient cell number; Use lysis buffer that inactivates ATPases; Work quickly and on ice.[5] |
Table 2: Example Data - this compound Cytotoxicity (IC₅₀ Values)
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) |
| HT-29 (Colon Cancer) | MTT | 48 hours | 15.2 |
| A549 (Lung Cancer) | MTT | 48 hours | 21.7 |
| MIA PaCa-2 (Pancreatic) | LDH | 48 hours | 18.5 |
| PC-3 (Prostate Cancer) | Caspase-3 | 24 hours | 12.8 |
Note: The data in this table are illustrative examples and not actual experimental results for this compound.
Experimental Protocols & Workflows
This compound Cytotoxicity Assessment Workflow
The following diagram illustrates a general workflow for assessing the cytotoxic effects of this compound.
Caption: General workflow for this compound cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[4][7]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 16-24 hours to allow for attachment.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker for 15-30 minutes.[4]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[6][14]
-
Cell Plating & Treatment: Plate and treat cells with this compound as described in the MTT protocol (Steps 1-3). Set up three essential controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer (provided in kits).
-
Background control: Culture medium alone.
-
-
Supernatant Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. For suspension cells, pellet the cells by centrifugation first.[14]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a catalyst solution.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspase-3, a hallmark of apoptosis.[8][9][15]
-
Cell Plating & Treatment: Plate cells in a 96-well plate and treat with this compound for the desired time to induce apoptosis.[9]
-
Cell Lysis: After treatment, centrifuge the plate (if suspension cells) or remove the medium (if adherent) and add 30-50 µL of chilled cell lysis buffer to each well.[8][9] Incubate on ice for 10 minutes.[8]
-
Lysate Collection: Centrifuge the plate to pellet cell debris. The supernatant contains the cell lysate with active caspases.[8]
-
Reaction Setup: In a new black 96-well plate suitable for fluorescence, add a portion of the cell lysate (e.g., 25 µL) to each well.[9][15]
-
Substrate Addition: Prepare a reaction buffer containing DTT and the fluorogenic substrate Ac-DEVD-AMC.[8][9] Add this mixture to each well containing the lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8][9]
-
Fluorescence Reading: Read the plate in a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[8] The fluorescence intensity is proportional to the caspase-3 activity.
Signaling Pathways & Troubleshooting Logic
Potential Apoptotic Pathway
Natural products can induce apoptosis through various signaling cascades, often culminating in the activation of executioner caspases like Caspase-3.[16][17]
Caption: Simplified potential apoptosis pathway for natural products.
MTT Assay Troubleshooting Logic
This decision tree helps diagnose common issues encountered during an MTT assay.
Caption: Troubleshooting decision tree for MTT assays.
References
- 1. Anticancer activities of natural antimicrobial peptides from animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of the plant flavonoid luteolin against preclinical models of various cancers and insights on different signalling mechanisms modulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin, a flavonoid with potential for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. mpbio.com [mpbio.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. mdpi.com [mdpi.com]
- 17. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pungiolide A: A Comparative Analysis of a Dimeric Xanthanolide Sesquiterpenoid Lactone
For Researchers, Scientists, and Drug Development Professionals
Pungiolide A, a dimeric xanthanolide sesquiterpenoid lactone isolated from Xanthium sibiricum, represents a class of natural products with significant therapeutic potential. This guide provides a comparative overview of this compound against other well-characterized sesquiterpenoid lactones (SLs), focusing on their cytotoxic and anti-inflammatory activities. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their exploration of these complex natural products.
I. Comparative Biological Activity: Cytotoxicity
| Compound | Sesquiterpenoid Lactone Class | Cell Line | IC50 (µM) | Reference |
| Pungiolide D | Dimeric Xanthanolide | SNU387 (Liver) | 14.6 | [1] |
| Pungiolide E | Dimeric Xanthanolide | SNU387 (Liver) | 11.7 | [1] |
| Parthenolide | Germacranolide | C2C12 (Myoblast) | 4.7 - 5.6 | [2] |
| Ivalin | Pseudoguaianolide | C2C12 (Myoblast) | 2.7 - 3.3 | [2] |
| Helenalin Derivative 13 | Pseudoguaianolide | A549 (Lung) | 0.15 | [3] |
| Helenalin Derivative 14 | Pseudoguaianolide | A549 (Lung) | 0.21 | [3] |
| Cumanin | Germacranolide | Mouse Splenocytes | 29.4 (CC50) | [3] |
II. Comparative Biological Activity: Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases, and SLs have demonstrated significant anti-inflammatory properties. Their primary mechanism of action involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
Signaling Pathways
While the specific inhibitory concentrations of this compound on these pathways are yet to be determined, the general mechanism for SLs is well-established. Parthenolide, for example, has been shown to inhibit the IKK complex in the NF-κB pathway and directly target Janus Kinases (JAKs) in the STAT3 pathway[2][4]. This dual inhibition contributes to its potent anti-inflammatory effects.
III. Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid lactone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid lactone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452) to quantify the amount of NO produced. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
IV. Conclusion and Future Directions
This compound, as a dimeric xanthanolide, holds promise as a potent cytotoxic and anti-inflammatory agent. While direct experimental data for this compound is currently limited, the information available for its analogs suggests significant biological activity. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive biological evaluations, including the determination of its IC50 values against a panel of cancer cell lines and its specific effects on the NF-κB and STAT3 signaling pathways. Such studies will be crucial in elucidating the full therapeutic potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Analysis of Parthenolide: An Anti-Inflammatory and Anticancer Sesquiterpene Lactone
A comparative study of Pungiolide A and Parthenolide (B1678480) could not be conducted due to the absence of publicly available experimental data on this compound in the surveyed scientific literature. This guide, therefore, provides a comprehensive overview of the biological activities of Parthenolide, a well-researched natural product with significant therapeutic potential.
Parthenolide, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has garnered considerable attention from the scientific community for its potent anti-inflammatory and anticancer properties.[1][2] This document synthesizes the available experimental data on Parthenolide's cytotoxicity, its modulatory effects on key inflammatory signaling pathways, and the methodologies employed in these investigations.
Data Presentation: A Quantitative Overview of Parthenolide's Biological Activity
The biological effects of Parthenolide have been quantified across numerous studies, particularly its ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.
Table 1: Cytotoxicity of Parthenolide against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 48 | MTT |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 48 | MTT |
| CNE1 | Nasopharyngeal Carcinoma | 7.46 (95% CI: 5.68-9.62) | 48 | Not Specified |
| CNE2 | Nasopharyngeal Carcinoma | 10.47 (95% CI: 7.77-13.84) | 48 | Not Specified |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | Not Specified | MTT |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 | Not Specified | MTT |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | Not Specified | MTT |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | Not Specified | MTT |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | Not Specified | MTT |
| KOPN8 | Acute Lymphoblastic Leukemia | 2 | 72 | Resazurin Assay |
| RAJI | Burkitt's Lymphoma | 2 | 72 | Resazurin Assay |
| CEM | Acute Lymphoblastic Leukemia | 3 | 72 | Resazurin Assay |
| 697 | Acute Lymphoblastic Leukemia | 4 | 72 | Resazurin Assay |
| MOLT-4 | Acute Lymphoblastic Leukemia | 6 | 72 | Resazurin Assay |
| JURKAT | Acute Lymphoblastic Leukemia | 12 | 72 | Resazurin Assay |
Note: IC50 values can vary depending on the specific experimental conditions.
Mechanism of Action: Targeting Key Inflammatory and Survival Pathways
Parthenolide exerts its biological effects by modulating multiple signaling pathways critical for inflammation and cell survival. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a central role in regulating inflammatory responses, cell proliferation, and apoptosis.[3] In normal physiological conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[4]
Parthenolide has been shown to inhibit the NF-κB pathway through multiple mechanisms. One of the primary mechanisms is the direct inhibition of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB.[5][6] Some studies also suggest that parthenolide can directly interact with the p65 subunit of NF-κB, preventing its binding to DNA.[7]
Figure 1. Mechanism of Parthenolide's inhibitory action on the NF-κB signaling pathway.
STAT3 Signaling Pathway
The STAT3 protein is a transcription factor that is aberrantly activated in many cancers and inflammatory diseases.[8][9] The activation of STAT3 is primarily mediated by Janus kinases (JAKs).[8] Upon activation by cytokines like IL-6, JAKs phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent activation of target genes involved in cell proliferation, survival, and angiogenesis.[8][10]
Parthenolide has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway.[8][10][11] It has been shown to covalently bind to and inactivate JAKs, thereby preventing the phosphorylation and activation of STAT3.[8][10] This inhibition of STAT3 signaling contributes significantly to the anti-inflammatory and anticancer effects of Parthenolide.[7][12]
Figure 2. Parthenolide's inhibitory effect on the JAK/STAT3 signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of Parthenolide. Specific details may vary between studies.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Parthenolide (or vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Figure 3. General workflow for the MTT assay.
Western Blot for Protein Expression Analysis (NF-κB and STAT3 Pathways)
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the levels of key proteins in signaling pathways, such as phosphorylated IκBα, p65, and STAT3.
Protocol:
-
Cell Lysis: Treat cells with Parthenolide and then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-IκBα, anti-p65, anti-p-STAT3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is used to study protein-DNA interactions. It can determine if a protein or a mixture of proteins is capable of binding to a given DNA or RNA sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with Parthenolide and then prepare nuclear extracts.
-
Probe Labeling: Label a short DNA probe containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate detection methods. A "shift" in the mobility of the labeled probe indicates protein binding.
Conclusion
The extensive body of research on Parthenolide highlights its significant potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate the NF-κB and STAT3 signaling pathways provides a clear mechanistic basis for its observed cytotoxic and anti-inflammatory effects. While a direct comparison with this compound is not currently possible due to a lack of data, the comprehensive information available for Parthenolide serves as a valuable resource for researchers and drug development professionals. Further investigation into Parthenolide's clinical efficacy and the exploration of other structurally similar natural products are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Parthenolide inhibits STAT3 signaling and attenuates angiotensin II-induced left ventricular hypertrophy via modulation of fibroblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: Pangolin Scale Extract Shows Promise in Preclinical Studies
Initial investigations into a compound referred to as "Pungiolide A" have yielded no readily available scientific data regarding its anticancer efficacy. However, research into traditional Chinese medicine has shed light on the potential of Pangolin Scale Extract (PSE) as an anticancer agent, suggesting a possible nomenclature confusion. This guide provides a comparative analysis of the preclinical efficacy of PSE against established anticancer drugs, based on available scientific literature. It is crucial to note that pangolins are critically endangered, and their trade is illegal. The research presented here is for informational purposes and aims to highlight the scientific investigation into the active compounds of PSE for potential therapeutic development, not to endorse the use of pangolin-derived products.
Recent in vitro studies have demonstrated the cytotoxic effects of Pangolin Scale Extract (PSE) on malignant melanoma cell lines, specifically SK-MEL-103 and A375. These studies show that PSE can inhibit cancer cell proliferation and migration, and induce programmed cell death (apoptosis). The mechanism of action appears to be linked to the upregulation of the p53 signaling pathway and the downregulation of the PI3K-Akt signaling pathway, both of which are critical in cell cycle regulation and tumor development.[1][2]
Comparative Efficacy Against Melanoma Cell Lines
While direct comparative studies between PSE and conventional anticancer drugs are limited, a study has reported that PSE exhibits up to approximately 50-80% inhibition on SK-MEL-103 and A375 melanoma cell lines.[1][2] To provide a preliminary comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin, cisplatin, and paclitaxel (B517696) on the A375 human melanoma cell line, as reported in various preclinical studies. It is important to note that a direct comparison of efficacy is challenging without standardized experimental conditions.
| Compound | Cell Line | IC50 Value | Citation |
| Pangolin Scale Extract (PSE) | A375 | Not explicitly determined (up to 80% inhibition at 4 g/ml after 72h) | [2] |
| Doxorubicin | A375 | 0.44 ± 0.25 µM (48h) | [3] |
| Doxorubicin | A375 | 0.45 µM (24h) | [4] |
| Cisplatin | A375 | 1.3 µM | [5] |
| Cisplatin | A375 | 4 µM (IC20) (48h) | [6] |
| Paclitaxel | A375 | 5.9 nM (alone) | [7] |
| Paclitaxel | A375 | 1 µM (72h) | [8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The experimental conditions, such as incubation time, can significantly affect the IC50 value.
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and determine the cytotoxic effects of compounds like PSE and conventional anticancer drugs.
Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A375, SK-MEL-103)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Pangolin Scale Extract, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a control group with no treatment.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4][5]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the test compound.
Visualizing the Mechanism of Action
The anticancer activity of Pangolin Scale Extract has been linked to its influence on key signaling pathways that control cell survival and death. The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway affected by PSE.
Caption: A flowchart of the MTT assay to determine the IC50 of anticancer compounds.
Caption: PSE is proposed to inhibit the PI3K/Akt pathway and activate the p53 pathway.
References
- 1. The anti-cancer effect and mechanism of animal scale-derived extract on malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-cancer effect and mechanism of animal scale-derived extract on malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Hyperthermia Enhances Doxorubicin Therapeutic Efficacy against A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel anticancer activity is enhanced by the MEK 1/2 inhibitor PD98059 in vitro and by PD98059-loaded nanoparticles in BRAFV600E melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Molecular Targets of Pungiolide A: A Comparative Guide
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive comparison of experimental data for validating the molecular targets of Pungiolide A. However, a thorough search of publicly available scientific literature, chemical databases, and patent repositories has revealed a significant lack of information regarding the biological activity and molecular targets of this specific compound.
While the existence of this compound and its congener Pungiolide B is confirmed in chemical databases, there are currently no published studies detailing their effects on biological systems. This absence of foundational data on its mechanism of action, bioactivity, and cellular targets makes it impossible to construct a comparative guide for the validation of its molecular targets as requested.
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Pungiolide A: A Meta-Analysis of its Cytotoxic Properties
For Immediate Release
A comprehensive review of existing research on Pungiolide A, a naturally occurring dimeric xanthanolide, reveals its potential as a cytotoxic agent against various cancer cell lines. This meta-analysis consolidates the available quantitative data, details the experimental methodologies employed in its assessment, and explores the potential mechanisms of action, providing a valuable resource for researchers, scientists, and drug development professionals.
This compound is a sesquiterpene lactone isolated from plants of the Xanthium genus, including Xanthium chinense, Xanthium sibiricum, and Xanthium pungens[1][2][3]. Its potent biological activity, particularly its cytotoxicity towards cancer cells, has garnered scientific interest.
Comparative Cytotoxicity of this compound and Related Compounds
This compound, along with several of its analogues (Pungiolides C, E, H, and L), has demonstrated moderate cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for this group of compounds were found to be in the range of 0.90–6.84 μM[4][5]. This positions this compound as a compound of interest for further investigation in oncology.
For comparison, Taxol (paclitaxel), a widely used chemotherapy agent, exhibited IC50 values in the range of 0.00118–0.0675 μM in the same study[4][5]. While Taxol is significantly more potent, the moderate cytotoxicity of this compound warrants further exploration, especially concerning its potential for selective toxicity towards cancer cells and as a lead compound for the development of novel anticancer drugs.
| Compound | IC50 Range (μM) | Positive Control (Taxol) IC50 Range (μM) |
| This compound | 0.90–6.84 | 0.00118–0.0675 |
| Pungiolide C | 0.90–6.84 | 0.00118–0.0675 |
| Pungiolide E | 0.90–6.84 | 0.00118–0.0675 |
| Pungiolide H | 0.90–6.84 | 0.00118–0.0675 |
| Pungiolide L | 0.90–6.84 | 0.00118–0.0675 |
Experimental Protocols
The cytotoxic activity of this compound and its analogues was primarily determined using a standard in vitro cytotoxicity assay. The following is a generalized protocol based on common methodologies for assessing cytotoxicity.
Cell Viability Assay (MTT or similar colorimetric assays)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations of this compound. Control wells receive the vehicle (solvent) alone.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
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Viability Assessment: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a colored formazan (B1609692) product.
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Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.
References
Safety Operating Guide
Personal protective equipment for handling Pungiolide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Pungiolide A. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact.
This compound has demonstrated moderate cytotoxicities, with IC50 values ranging from 0.90 to 6.84 µM[1]. Due to its cytotoxic nature, all handling and disposal procedures must be conducted with the utmost care, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact with the cytotoxic compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a risk of splashing. | To protect the eyes from accidental splashes or aerosol exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the solid form or creating aerosols. | To prevent inhalation of the compound, which could lead to systemic toxicity. |
| Body Protection | A fully buttoned laboratory coat. Disposable gowns are recommended when handling larger quantities or during procedures with a high risk of contamination. | To protect the skin and personal clothing from contamination. |
Operational Plan for Handling this compound
A step-by-step workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Working Solution Preparation (Example)
-
Preparation: Designate a workspace within a certified chemical fume hood. Assemble all necessary equipment, including an analytical balance, appropriate glassware, and the required solvent.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Use a spatula to transfer the powder and avoid creating dust.
-
Dissolving: Add the appropriate solvent to the vessel containing the this compound. Gently swirl the container to dissolve the compound. Sonication may be used if necessary.
-
Storage: Store the resulting solution in a clearly labeled, sealed container at the recommended temperature of -20°C[1].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Procedure:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of in a designated hazardous waste container.
-
Unused Solutions: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service, in accordance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
